

A Comprehensive Guide to the Characterization of Amino-PEG8-Boc Conjugates

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Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473

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For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). **Amino-PEG8-Boc** is a widely utilized heterobifunctional linker that features a terminal amine group, a Boc (tert-butyloxycarbonyl) protecting group, and an eight-unit polyethylene glycol (PEG) chain. This guide provides a comprehensive comparison of the analytical techniques used to characterize **Amino-PEG8-Boc**, alongside a comparative look at alternative linker technologies.

Performance Comparison of Analytical Techniques for Amino-PEG8-Boc Characterization

The structural integrity, purity, and identity of **Amino-PEG8-Boc** are paramount for its successful application in bioconjugation. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Analytical Method	Principle	Advantages for Amino-PEG8-Boc Analysis	Disadvantages
¹ H and ¹³ C NMR Spectroscopy	Measures the magnetic properties of atomic nuclei to elucidate molecular structure.	Provides unambiguous structural confirmation, including the verification of the Boc group, the PEG backbone, and the terminal amine. Allows for the determination of purity by identifying and quantifying impurities.[1][2]	Can be less sensitive for very high molecular weight polymers and may require relatively pure samples for clear spectra.
Reverse-Phase HPLC (RP-HPLC)	Separates molecules based on their hydrophobicity.	High-resolution separation of PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.	The PEG moiety itself lacks a strong UV chromophore, which can necessitate the use of detectors other than UV-Vis, such as ELSD or mass spectrometry.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.	Provides accurate molecular weight information, enabling the identification of impurities and confirming the mass of the Amino-PEG8-Boc conjugate.[2]	Can be challenging for polydisperse PEG samples due to overlapping charge states.

Characterization Data for Amino-PEG8-Boc

Below are representative data for the characterization of **Amino-PEG8-Boc** based on nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Representative ^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **Amino-PEG8-Boc**. The following tables summarize the expected quantitative ^1H and ^{13}C NMR data. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Representative ^1H NMR Data for **Amino-PEG8-Boc** (400 MHz, CDCl_3)[\[1\]](#)[\[2\]](#)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.44	s	9H
-NH- (Carbamate)	~5.0	br s	1H
-CH ₂ -NH-Boc	~3.3-3.4	m	2H
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.64	s	32H
-CH ₂ -NH ₂	~2.8-2.9	t	2H

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Table 2: Representative ^{13}C NMR Data for **Amino-PEG8-Boc** (100 MHz, CDCl_3)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~28.5
-C(CH ₃) ₃ (Boc)	~79.0
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.5
-CH ₂ -NH-Boc	~40.5
-CH ₂ -NH ₂	~41.5
C=O (Carbamate)	~156.0

Representative HPLC Purity Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of **Amino-PEG8-Boc**.

Table 3: Typical RP-HPLC Method for Purity Analysis of **Amino-PEG8-Boc**[\[3\]](#)

Parameter	Condition
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm or Evaporative Light Scattering Detector (ELSD)
Expected Retention Time	Dependent on the specific column and gradient, but typically in the range of 10-15 minutes.

Comparison with Alternative Linkers

While **Amino-PEG8-Boc** is a versatile linker, several alternatives with different functionalities and conjugation chemistries are available to suit specific research needs.

Table 4: Comparison of **Amino-PEG8-Boc** with Alternative Linker Technologies

Linker Type	Protecting Group	Reactive Group	Conjugation Chemistry	Key Features & Applications
Amino-PEG8-Boc	Boc (Acid-labile)	Amine	Amide bond formation, etc.	Widely used in ADC and PROTAC synthesis; Boc group allows for orthogonal protection strategies. [7] [8] [9]
Fmoc-PEG-COOH	Fmoc (Base-labile)	Carboxylic Acid	Amide bond formation	Ideal for solid-phase peptide synthesis (SPPS) for site-specific PEGylation. [10] [11] [12]
Azide-PEG-NHS Ester	None	Azide, NHS Ester	Click Chemistry (CuAAC or SPAAC), Amine reaction	Enables bioorthogonal conjugation; highly specific and efficient. [13] [14] [15]
Maleimide-PEG-NHS Ester	None	Maleimide, NHS Ester	Thiol-maleimide Michael addition, Amine reaction	Specific reaction with thiol groups on cysteine residues. [16] [17] [18] [19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of **Amino-PEG8-Boc**.

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of **Amino-PEG8-Boc** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[2]
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse sequence on a 400 MHz or higher NMR spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Protocol 2: RP-HPLC Purity Analysis

- Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solutions.
- Sample Preparation: Prepare a stock solution of **Amino-PEG8-Boc** in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
- Chromatographic Run: Equilibrate the C18 column with the initial mobile phase composition. Inject the sample and run the gradient method as described in Table 3.
- Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

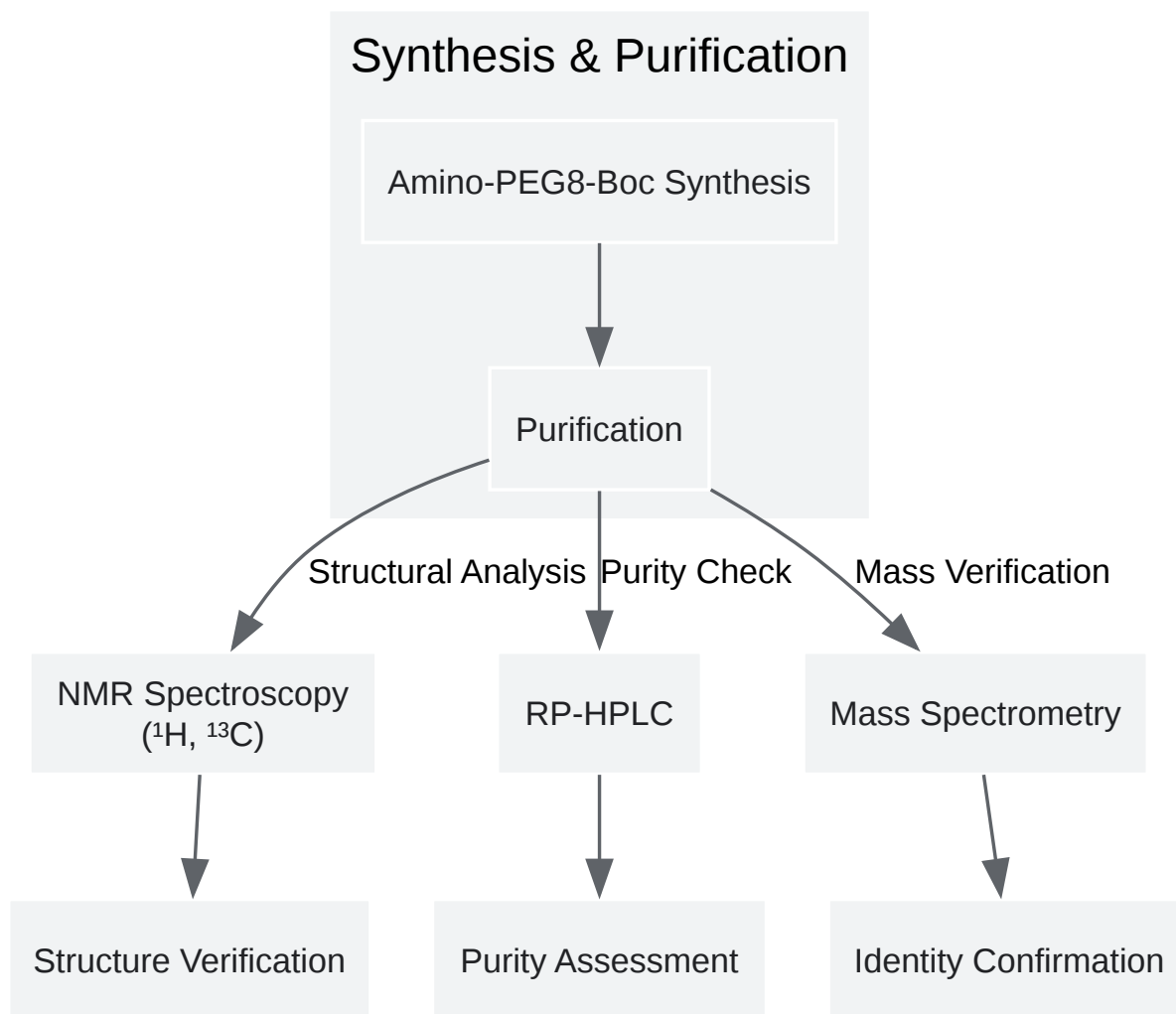
Protocol 3: Boc Group Deprotection

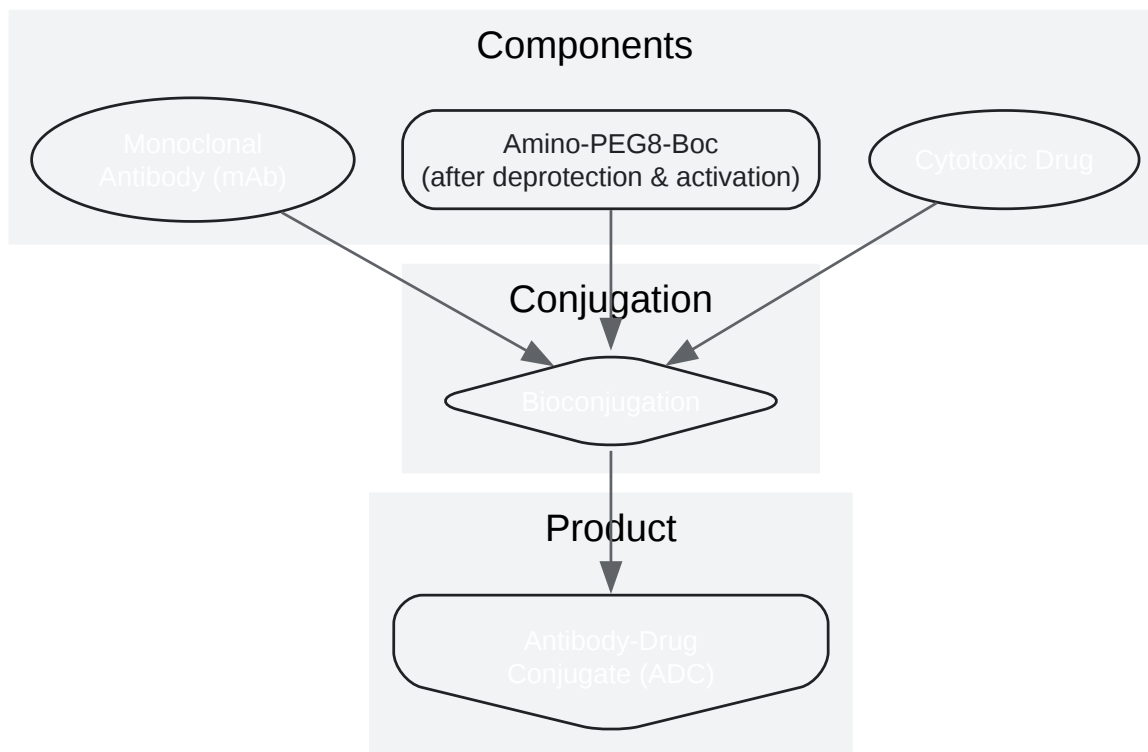
The Boc protecting group can be removed under acidic conditions to yield the free amine.

- Reaction Setup: Dissolve the Boc-protected PEG linker in an anhydrous solvent such as dichloromethane (DCM).[\[20\]](#)[\[21\]](#)
- Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) and stir at room temperature.[\[20\]](#)[\[21\]](#)
- Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
- Work-up: Remove the acid and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt.

Visualizations

The following diagrams illustrate the structure of **Amino-PEG8-Boc**, a typical characterization workflow, and its application in forming an Antibody-Drug Conjugate.





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